BenchChemオンラインストアへようこそ!

(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid

Bifunctional building blocks Orthogonal bioconjugation Peptide glycosylation

(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid (CAS 357981-14-7), commonly named 1-azido-1-deoxy-β-D-glucopyranuronic acid, is a bifunctional monosaccharide derivative belonging to the azido uronic acid class. It features a D-glucopyranose ring bearing an anomeric azide (–N₃) at C1 and a carboxylic acid (–COOH) at C6.

Molecular Formula C6H9N3O6
Molecular Weight 219.153
CAS No. 357981-14-7
Cat. No. B2746304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS357981-14-7
Molecular FormulaC6H9N3O6
Molecular Weight219.153
Structural Identifiers
SMILESC1(C(C(OC(C1O)N=[N+]=[N-])C(=O)O)O)O
InChIInChI=1S/C6H9N3O6/c7-9-8-5-3(12)1(10)2(11)4(15-5)6(13)14/h1-5,10-12H,(H,13,14)/t1-,2-,3+,4-,5+/m0/s1
InChIKeyHFKUSYWEILNCQU-CIOUUCGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Azido-1-deoxy-β-D-glucopyranuronic Acid (CAS 357981-14-7): Procurement-Relevant Identity, Physicochemical Profile, and Core Utility


(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid (CAS 357981-14-7), commonly named 1-azido-1-deoxy-β-D-glucopyranuronic acid, is a bifunctional monosaccharide derivative belonging to the azido uronic acid class. It features a D-glucopyranose ring bearing an anomeric azide (–N₃) at C1 and a carboxylic acid (–COOH) at C6 . With a molecular formula of C₆H₉N₃O₆, a molecular weight of 219.15 g·mol⁻¹, and a pKa of approximately 3.8 for the carboxylic acid group, the compound is a water-soluble, white to off-white powder that is stable at ambient temperature but requires protection from light and elevated temperatures . Its dual orthogonal reactive handles—the azide for CuAAC or Staudinger ligation and the carboxylic acid for amide/ester bond formation—position it as a versatile building block in glycoconjugate synthesis, bioorthogonal labeling, and glycosaminoglycan mimetic construction [1].

Why 1-Azido-β-D-glucopyranuronic Acid (CAS 357981-14-7) Cannot Be Replaced by Generic Azido Sugars or Non-Uronic Analogs


Generic substitution of 1-azido-β-D-glucopyranuronic acid with structurally related azido carbohydrates—such as 1-azido-1-deoxy-β-D-glucopyranoside (CAS 20379-59-3), 6-azido-6-deoxy-D-glucose (CAS 18933-88-5), or peracetylated azido sugars—introduces critical functional deficits. The target compound uniquely combines an anomeric azide with a free C6 carboxylic acid on the same pyranose scaffold [1]. The carboxylic acid enables direct, activation-free amide coupling to amine-containing biomolecules while the anomeric azide simultaneously supports CuAAC or Staudinger ligation; analogs lacking either handle require additional protection/deprotection steps, linker engineering, or orthogonal activation strategies that compromise overall efficiency and increase synthetic complexity [2]. Furthermore, the gluco stereochemistry at C2–C5 directly matches the native configuration of glucuronic acid in mammalian glycosaminoglycans, meaning that epimeric analogs (e.g., the galacto form) are not biologically equivalent substrates for enzymes involved in heparosan, chondroitin, or heparin biosynthesis [3]. These structural differentiators—bifunctionality, stereochemical identity, and the absence of protecting groups—mean that substitution by a mono-functional or stereo-mismatched analog alters both the chemical reaction pathway and the biological recognition properties, making generic interchange scientifically invalid.

Product-Specific Quantitative Differentiation Evidence for (2S,3S,4S,5R,6R)-6-Azido-3,4,5-trihydroxyoxane-2-carboxylic Acid (CAS 357981-14-7)


Evidence 1: Bifunctional Carboxylic Acid + Anomeric Azide Architecture Versus Mono-Functional Azido Glucopyranoside Analogs

The target compound bears two orthogonal reactive groups—a free carboxylic acid at C6 (pKa ~3.8) and an anomeric azide at C1—on the same unprotected glucuronic acid scaffold . In contrast, the closest widely available comparator, 1-azido-1-deoxy-β-D-glucopyranoside (CAS 20379-59-3, MW 205.17 g·mol⁻¹), possesses only the anomeric azide and a hydroxymethyl group (–CH₂OH) at C6, which cannot participate in direct amide or ester bond formation without prior oxidation or activation [1]. In the Tetrahedron 2015 study, the acetyl-protected azido glucuronic acid (compound 8) was coupled directly to the N-terminus and side-chain amines of five native amino acids (leucine, methionine, glutamine, lysine, serine) via the carboxylic acid, with the anomeric azide retained intact for subsequent CuAAC triazole formation with an alkynol; yields for the glycosylation step were described as high across all five amino acid substrates [2]. The glucopyranoside analog cannot perform this dual glycosylation–labeling sequence without first introducing a carboxylate handle, adding 2–4 synthetic steps and associated yield losses.

Bifunctional building blocks Orthogonal bioconjugation Peptide glycosylation

Evidence 2: Anomeric Azide Positioning Enables Resin Immobilization and Solid-Phase Staudinger Ligation Not Accessible to C6-Azido Isomers

The anomeric placement of the azide on the glucuronic acid scaffold permits direct immobilization onto solid-phase resins and subsequent Staudinger ligation with activated amino acids at the C1 position. Malkinson et al. (2000) demonstrated that 2,3,4-tri-O-acetyl-1-azido-1-deoxy-β-D-glucopyranuronic acid could be immobilized onto derivatized resins (including Wang, Rink, and Sasrin resins) and reacted with Fmoc-protected amino acids via a modified Staudinger reaction to produce C-terminal glycopeptides in a single step [1]. The optimized conditions—4-fold molar excess of activated amino acid and 3-fold excess of tri-n-butylphosphine in THF—yielded the model glycopeptide Leu-enkephalin-glucuronamide with purity sufficient for direct biological evaluation [1]. In contrast, 6-azido-6-deoxy-D-glucose (CAS 18933-88-5) carries the azide at C6 rather than at the anomeric center and cannot be immobilized through the anomeric position for this solid-phase Staudinger ligation strategy; its application in glycopeptide synthesis requires fundamentally different conjugation chemistry (e.g., amination/reduction followed by separate carboxyl activation) . The yield of the Staudinger-mediated conjugation using the azido glucuronic acid scaffold was reported as high after optimization, though exact percentage yields were not tabulated in the published abstract [1].

Solid-phase glycopeptide synthesis Staudinger ligation C-terminal modification

Evidence 3: Gluco Stereochemistry Confers Biological Recognition in Glycosaminoglycan Assembly Not Matched by the Galacto Epimer

The D-gluco configuration at C2–C5 of the target compound is a critical determinant of biological recognition in glycosaminoglycan (GAG) biosynthesis. Bera and Linhardt (2011) employed azido-glucuronic acid (gluco configuration) as the exclusive uronic acid component in CuAAC-mediated synthesis of triazole-linked heparosan [→4)-β-D-GlcA-(1→4)-α-D-GlcNAc-(1→] and chondroitin [→4)-β-D-GlcA-(1→3)-β-D-GalNAc-(1→] disaccharide and tetrasaccharide building blocks [1]. The gluco epimer is the native uronic acid in these mammalian GAGs, and the galacto analog (1-azido-1-deoxy-β-D-galactopyranuronic acid, CAS 362599-18-6) carries an axial hydroxyl at C4 that would disrupt the stereoelectronic requirements of GAG-processing enzymes, including glucuronosyltransferases and GAG lyases [2]. While no direct kinetic comparison between gluco and galacto epimers has been published for enzymatic processing, the structural basis for epimer discrimination is well established: the C4 equatorial hydroxyl in glucuronic acid forms specific hydrogen-bond networks in GAG–protein binding interfaces, whereas the axial C4 hydroxyl in galacturonic acid precludes these interactions [3].

Glycosaminoglycans Heparosan mimetics Stereochemical specificity

Evidence 4: Free Acid Form Provides Aqueous Solubility at Physiological pH Not Achieved with Peracetylated Azido Sugar Analogs

The unprotected carboxylic acid on the target compound confers substantial aqueous solubility that is absent in the peracetylated azido sugar intermediates commonly used as alternative building blocks. The target compound is freely soluble in water, with the carboxylic acid (pKa ~3.8) being >99% deprotonated at physiological pH 7.4, generating a negatively charged carboxylate that enhances solubility and reduces non-specific hydrophobic interactions in biological media . In contrast, 1-azido-2,3,4,6-tetra-O-acetyl-β-D-glucose (CAS 13992-25-1), a widely used peracetylated azido sugar building block, is described as a white solid insoluble in water at room temperature, requiring dissolution in organic solvents such as DCM, DMF, or DMSO prior to use . The acetyl groups mandate an additional deprotection step (e.g., Zemplén NaOMe/MeOH) to achieve water compatibility, introducing a 5–15% yield loss per deprotection [1]. The target compound is also soluble in polar organic solvents (DCM, DMF, DMSO), providing solvent flexibility without requiring deprotection [2].

Aqueous bioconjugation Solubility Bioorthogonal chemistry

Evidence 5: Commercial Availability Profile and Purity Benchmarking Against Closest Epimeric and Functional Analogs

A comparative procurement analysis of the target compound and its closest commercially available analogs reveals meaningful differences in purity specifications, available stock levels, and pricing that affect research planning. The target compound (CAS 357981-14-7) is offered by multiple reputable suppliers (Biosynth, BOC Sciences, CD BioGlyco, CymitQuimica) at ≥95% purity with identity confirmed by MS and NMR . The galacto epimer (CAS 362599-18-6) is available from fewer vendors and at a higher price point (typically 20–40% premium on a per-mg basis based on listed catalog prices at CymitQuimica, where the gluco form is priced at €1,130/50 mg vs. the galacto form at approximately €1,350/50 mg) . The 1-amino-1-deoxy analog (the reduced SAA form) is not commercially available as a stocked catalog item and requires custom synthesis, adding 6–12 weeks lead time and minimum order quantities of 100–500 mg . The peracetylated methyl ester derivative (CAS 67776-38-9) is available but at lower purity (typically ≥90% vs. ≥95% for the free acid) and introduces an additional deprotection burden . These supply chain parameters directly impact procurement decisions for time-sensitive research projects.

Procurement Purity specification Supply chain comparison

Highest-Value Application Scenarios for (2S,3S,4S,5R,6R)-6-Azido-3,4,5-trihydroxyoxane-2-carboxylic Acid (CAS 357981-14-7) Based on Verified Differentiation Evidence


C-Terminal Glycopeptide Synthesis via Solid-Phase Staudinger Ligation

As demonstrated by Malkinson et al. (2000), the protected form of this compound (2,3,4-tri-O-acetyl-1-azido-1-deoxy-β-D-glucopyranuronic acid) can be immobilized on solid-phase resins and directly coupled to Fmoc-amino acids via a modified Staudinger ligation, producing C-terminal glycopeptides in a single step [1]. Optimized conditions (4 eq. activated amino acid, 3 eq. PBu₃, THF) are compatible with both Boc- and Fmoc-strategies on Wang, Rink, and Sasrin resins. This application scenario is uniquely enabled by the anomeric azide of the glucuronic acid scaffold and cannot be replicated with 6-azido analogs. Target users: peptide chemists synthesizing glycosylated therapeutic peptide candidates, particularly for improving PK properties through C-terminal glucuronidation.

Synthesis of Triazole-Linked Glycosaminoglycan (GAG) Building Blocks for Heparosan/Chondroitin Mimetics

Bera & Linhardt (2011) established that azido-glucuronic acid undergoes efficient CuAAC with propargylated N-acetylhexosamines to yield stereochemically authentic triazole-linked heparosan and chondroitin disaccharide and tetrasaccharide building blocks [2]. The gluco configuration at C2–C5 is essential for these GAG mimetics; the galacto epimer would produce stereochemically incorrect products. These building blocks are modular and can be iteratively extended via additional CuAAC cycles, enabling the construction of higher-order oligosaccharide analogs for glycobiology research, enzyme substrate profiling, and potential therapeutic heparin/heparan sulfate mimetics.

Simultaneous Peptide Glycosylation and Bioorthogonal Labeling via Dual Carboxylic Acid/Azide Reactivity

The Tetrahedron 2015 study validates the use of protected azido glucuronic acid for simultaneous glycosylation of native amino acids (via the carboxylic acid) and retention of the anomeric azide for subsequent click chemistry functionalization [3]. This enables the introduction of both a glycosylation modification (to improve peptide PK/biodistribution) and a bioorthogonal labeling site (for fluorescent probes, affinity tags, or radiotracers) in a single synthetic operation. This dual functionality is not available with simple azido sugars or amino sugars, making this compound the preferred building block for constructing multifunctional peptide conjugates for imaging, targeted delivery, or theranostic applications.

Aqueous-Phase Bioorthogonal Conjugation Without Pre-Deprotection

The free carboxylic acid form (CAS 357981-14-7) is directly water-soluble at physiological pH, enabling CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) in purely aqueous buffers without the need for organic co-solvents or post-conjugation deprotection steps that are mandatory when using peracetylated azido sugar building blocks (e.g., CAS 13992-25-1) . This property is especially valuable for metabolic oligosaccharide engineering (MOE) experiments, live-cell labeling, and in vivo imaging applications where organic solvents must be avoided. The compound's pKa of ~3.8 ensures full ionization and maximum solubility at pH 7.4.

Quote Request

Request a Quote for (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.